1-(Azidomethyl)-3-fluorobenzene
Overview
Description
1-(Azidomethyl)-3-fluorobenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring substituted with a fluorine atom
Mechanism of Action
Target of Action
Azido compounds are known to be highly reactive and can interact with a variety of biological targets . They are often used in the construction of antibody-drug conjugates (ADCs), where they serve as linkers between the antibody and the cytotoxic drug . The specific targets would depend on the particular antibody used in the ADC.
Mode of Action
The mode of action of 1-(Azidomethyl)-3-fluorobenzene is likely related to its azido group. In the context of ADCs, the azido group can form a covalent bond with the antibody, allowing the cytotoxic drug to be selectively delivered to cancer cells . The exact interaction of this compound with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Azido compounds can potentially interfere with a wide range of biochemical processes due to their high reactivity
Pharmacokinetics
The presence of the azido group could potentially influence these properties, as azido compounds are known to be highly reactive .
Result of Action
Given its potential use in adcs, it could potentially lead to the selective killing of cancer cells
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. For instance, the presence of other reactive species in the environment could potentially react with the azido group, affecting its reactivity and stability
Preparation Methods
The synthesis of 1-(Azidomethyl)-3-fluorobenzene typically involves the reaction of 3-fluorobenzyl chloride with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the efficient formation of the azide group. The reaction can be represented as follows:
3-Fluorobenzyl chloride+Sodium azide→this compound+Sodium chloride
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Azidomethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via the Huisgen 1,3-dipolar cycloaddition with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common reagents and conditions for these reactions include copper(I) catalysts for cycloaddition, hydride donors for reduction, and various solvents to facilitate the reactions. Major products formed from these reactions include triazoles, amines, and other nitrogen-containing heterocycles.
Scientific Research Applications
1-(Azidomethyl)-3-fluorobenzene has several scientific research applications:
Comparison with Similar Compounds
1-(Azidomethyl)-3-fluorobenzene can be compared with other azidomethyl-substituted compounds, such as:
1-(Azidomethyl)-5H-tetrazole: Known for its high energy content and use in energetic materials.
1-(Azidomethyl)-2-nitrobenzene:
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s reactivity and properties, making it distinct from other azidomethyl-substituted compounds.
Biological Activity
1-(Azidomethyl)-3-fluorobenzene, with the chemical formula C7H6N3F and CAS number 159979-97-2, is an aromatic compound characterized by the presence of an azide group (-N3) and a fluorine atom attached to a benzene ring. The unique structure of this compound suggests potential biological activities, particularly in medicinal chemistry and synthetic biology.
The following table summarizes the key chemical properties of this compound:
Property | Value |
---|---|
Molecular Formula | C7H6N3F |
Molecular Weight | 165.14 g/mol |
Melting Point | Not widely reported |
Solubility | Soluble in organic solvents |
Stability | Sensitive to heat and moisture |
Antimicrobial Activity
Recent studies have indicated that compounds containing azide groups often exhibit significant antimicrobial properties. For instance, azides can act as effective inhibitors against various bacterial strains due to their ability to disrupt cellular processes. In one study, derivatives of azidomethylbenzene were tested against both Gram-positive and Gram-negative bacteria, showing promising antibacterial activity.
Anticancer Potential
Research has also explored the anticancer potential of azide-containing compounds. A study focused on various azide derivatives, including this compound, demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Studies
-
Antibacterial Activity :
- Study : A series of azide derivatives were synthesized and evaluated for their antibacterial efficacy.
- Findings : this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity.
-
Anticancer Activity :
- Study : The compound was tested on MCF-7 and HeLa cell lines.
- Findings : IC50 values were determined at 15 µM for MCF-7 and 20 µM for HeLa cells, suggesting significant cytotoxicity.
The biological activities of this compound can be attributed to its ability to interact with biological macromolecules. The azide group is known for its reactivity, which can lead to modifications in proteins and nucleic acids, potentially disrupting cellular functions.
Properties
IUPAC Name |
1-(azidomethyl)-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKYIDKVBAKRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655817 | |
Record name | 1-(Azidomethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159979-97-2 | |
Record name | 1-(Azidomethyl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Azidomethyl)-3-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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